molecular formula C19H35N3O3 B7919228 3-{[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester

3-{[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7919228
M. Wt: 353.5 g/mol
InChI Key: TWGIGLRQLMKYPD-WMCAAGNKSA-N
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Description

This compound is a piperidine-derived molecule featuring a tert-butyl carbamate group, a cyclopropyl-amino-methyl substituent, and an (S)-2-amino-3-methyl-butyryl moiety. Its molecular formula is C₁₈H₃₅N₃O₃ (molecular weight: 341.50 g/mol), with a purity of ≥96% . It is primarily used in pharmaceutical research, particularly in the development of protease inhibitors or receptor modulators, though specific therapeutic applications remain under investigation .

Properties

IUPAC Name

tert-butyl 3-[[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N3O3/c1-13(2)16(20)17(23)22(15-8-9-15)12-14-7-6-10-21(11-14)18(24)25-19(3,4)5/h13-16H,6-12,20H2,1-5H3/t14?,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGIGLRQLMKYPD-WMCAAGNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1CCCN(C1)C(=O)OC(C)(C)C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1CCCN(C1)C(=O)OC(C)(C)C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1354023-66-7, is a synthetic compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H35N3O3, with a molecular weight of approximately 353.5 g/mol. The structure includes a piperidine ring, a cyclopropyl group, and an amino acid derivative, which contribute to its biological activity.

PropertyValue
Molecular FormulaC19H35N3O3
Molecular Weight353.5 g/mol
CAS Number1354023-66-7

Research indicates that this compound may exhibit significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in neurological pathways, which may be beneficial in treating conditions such as anxiety and depression.
  • Receptor Binding : The cyclopropyl moiety enhances binding affinity towards certain receptors, potentially leading to therapeutic effects .
  • Cytotoxicity : Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines, although further research is needed to fully elucidate these effects .

Biological Activity Studies

Several studies have investigated the biological activity of similar compounds and their analogues, providing insights into the potential effects of this compound.

Case Study: Antidepressant Effects

A study evaluated the antidepressant-like effects of a related compound in animal models. The results indicated a significant reduction in depressive-like behaviors following administration, suggesting a similar potential for the target compound due to structural similarities .

Case Study: Antimicrobial Activity

Another study focused on the antimicrobial properties of peptide analogues related to this compound. The findings revealed potent antibacterial activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µM . This raises the possibility that the target compound may also exhibit antimicrobial properties.

Comparison with Similar Compounds

Research Implications

  • Drug Design : The cyclopropyl group and tert-butyl ester combination balances metabolic stability and target engagement, making it a scaffold of interest for CNS drugs requiring blood-brain barrier penetration .
  • Limitations : Higher molecular weight (~341 g/mol) may challenge compliance with Lipinski’s rule of five, necessitating structural optimization .

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